molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No. B1361161
CAS RN: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-phenyl-1H-pyrazin-2-one include a molecular weight of 172.18 g/mol and a density of 1.2g/cm3 . The boiling point is 473.4ºC at 760mmHg .

Scientific Research Applications

Synthesis and Crystal Structure

The compound “5-phenyl-1H-pyrazin-2-one” can be synthesized by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent . The compound was crystallized from an ethanol solution in monoclinic space group P 2 1 / c with unit cell dimensions a = 9.5408 (16), b = 9.5827 (16), c = 11.580 (2) Å, β = 105.838 (3)°, V = 1018.5 (3) Å 3, Z = 4 .

Biological Activity

Pyrazoles, which include “5-phenyl-1H-pyrazin-2-one”, have demonstrated a wide range of biological activity. They have been used in pharmaceuticals and agricultural and veterinary drugs . They possess anti-obesity , antianxiety and HIV-1 reverse transcriptase inhibitor , anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory and hypoglycemic activity .

Intermediates in Drug Molecules

The derivatives of pyrazoles are used as important intermediates in the preparation of drug molecules . The presence of ester functionality in pyrazoles further offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties .

Laboratory Synthesis of Natural Products

Pyrazoles and their derivatives are also used in the laboratory synthesis of natural products . This makes “5-phenyl-1H-pyrazin-2-one” a valuable compound in the field of organic chemistry.

Organocatalyst for Organic Reactions

The tautomeric form of “5-phenyl-1H-pyrazin-2-one” is found in the Cambridge database and is an organocatalyst for organic reactions .

Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B 1 as a catalyst .

properties

IUPAC Name

5-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVFXUMEAYBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344721
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25844-72-8
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of glycine amide hydrochloride (0.73 g), methanol (6.0 mL) and water (1.5 mL) were added a 12.5M aqueous sodium hydroxide solution (0.80 mL) and a solution of sodium hydroxide (0.26 g) in methanol (3.0 mL) at −30° C. Then, a solution of oxo(phenyl)acetaldehyde (1.0 g) in methanol (5.0 mL) was added, and the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr. The reaction mixture was neutralized with acetic acid, and the resulting solid was collected by filtration and washed with water to give the title compound (0.86 g).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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